molecular formula C17H26ClNO2 B132322 Pretilachlor CAS No. 51218-49-6

Pretilachlor

Cat. No. B132322
CAS RN: 51218-49-6
M. Wt: 311.8 g/mol
InChI Key: YLPGTOIOYRQOHV-UHFFFAOYSA-N
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Description

Pretilachlor is a systemic herbicide belonging to the chloroacetamide group, widely used in rice fields for the control of annual weeds. It is a selective pre-emergence herbicide effective against annual grasses, sedges, and broad-leaved weeds. This compound's mode of action involves interfering with cell division, which is why it is effective in controlling grassy weeds in rice fields without significantly affecting the rice plants themselves .

Synthesis Analysis

Molecular Structure Analysis

This compound has the molecular structure 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. This structure includes a chloroacetamide moiety, which is essential for its herbicidal activity. The presence of the diethylphenyl group and the propoxyethyl group likely influences its solubility and interaction with plant enzymes .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its interaction with soil and plant biochemistry. In plants, this compound induces the accumulation of phytoalexins, which are antimicrobial and often antioxidative substances. This accumulation is related to the herbicide concentration and exposure period and can lead to necrotic lesions on rice leaves . In the soil, this compound undergoes degradation, with its dissipation rate following first-order kinetics. The degradation process is influenced by environmental conditions such as temperature, moisture, and microbial activity .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties include its adsorption in soil and water, its degradation rate, and its effect on non-target organisms. In paddy water, this compound concentration decreases significantly within the first three weeks after treatment, mainly due to degradation. The herbicide's concentration in sediment increases after treatment, indicating adsorption to the sediment particles. The average half-life of this compound in water and sediment varies depending on the year of study, suggesting environmental factors play a role in its persistence . This compound's application at very high doses negatively impacts soil enzymes, indicating that while it may be safe at recommended doses, it can cause detrimental effects at higher concentrations .

Relevant Case Studies

Several case studies highlight the effects of this compound on non-target organisms and its potential toxicity. For instance, this compound at ten times the recommended dose significantly reduced the number of bacteria, actinomycetes, fungi, nitrogen fixers, and microbial biomass carbon in tropical rice soil . In aquatic environments, this compound has been shown to be toxic to fishes, affecting their behavior and survival . Additionally, this compound can simulate organophosphorus toxicity in humans when ingested, posing a significant challenge to clinicians during management . Furthermore, this compound has the potential to induce endocrine disruption, oxidative stress, apoptosis, and immunotoxicity during zebrafish embryo development .

Mechanism of Action

Safety and Hazards

Pretilachlor is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade this compound, showing high lignin peroxidase and manganese peroxidase activity .

Cellular Effects

This compound has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of this compound loading into the aquatic ecosystem .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pretilachlor can be synthesized through the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by reaction with 2-propoxyethanol . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and recrystallization to achieve the desired quality .

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGTOIOYRQOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058112
Record name Pretilachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51218-49-6
Record name Pretilachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51218-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretilachlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pretilachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRETILACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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